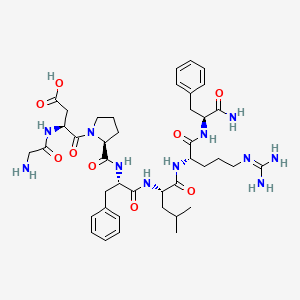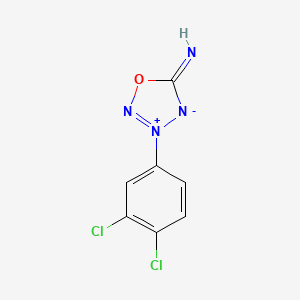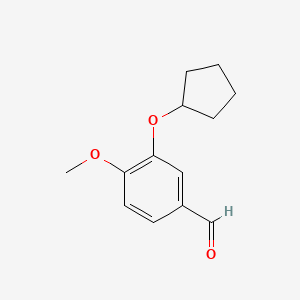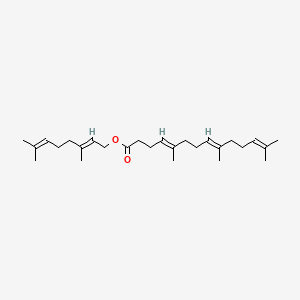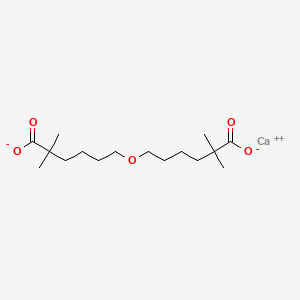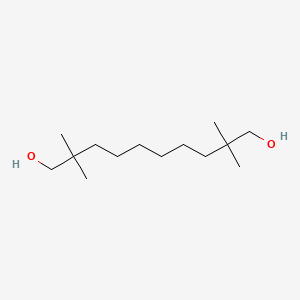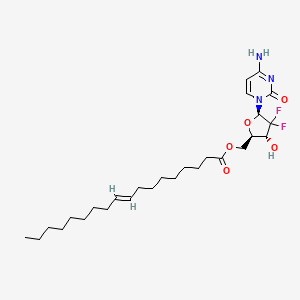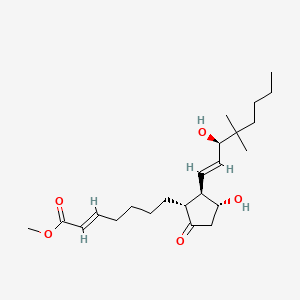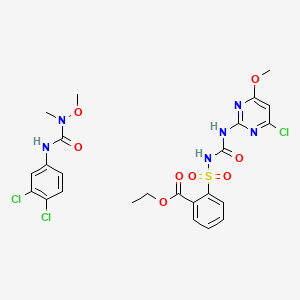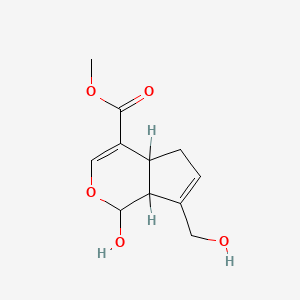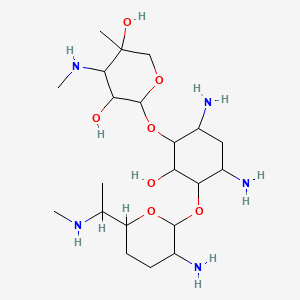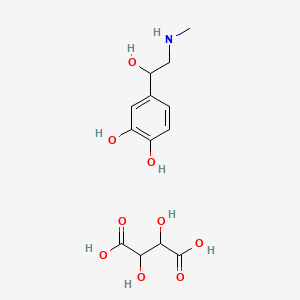
Epinephrine bitartrate
Vue d'ensemble
Description
Epinephrine bitartrate, also known as adrenaline bitartrate, is a salt form of epinephrine, a hormone and neurotransmitter produced by the adrenal glands. It is widely used in medicine for its potent effects on the cardiovascular and respiratory systems. This compound is commonly used in emergency treatments for anaphylaxis, cardiac arrest, and severe asthma attacks due to its ability to rapidly constrict blood vessels, increase heart rate, and relax bronchial muscles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Epinephrine bitartrate is synthesized through a series of chemical reactions starting from catecholamines. The synthesis involves the methylation of norepinephrine followed by the formation of the bitartrate salt. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the methylation and salt formation processes .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-purity starting materials and solvents, and the final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Epinephrine bitartrate undergoes several types of chemical reactions, including:
Oxidation: Epinephrine can be oxidized to form adrenochrome, a compound with distinct color properties.
Reduction: Reduction of epinephrine can lead to the formation of dihydroxyphenylalanine (DOPA).
Substitution: Epinephrine can undergo substitution reactions, particularly at the hydroxyl groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents or other electrophiles.
Major Products Formed:
Oxidation: Adrenochrome
Reduction: Dihydroxyphenylalanine (DOPA)
Substitution: Various substituted epinephrine derivatives.
Applications De Recherche Scientifique
Epinephrine bitartrate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Studied for its role in neurotransmission and its effects on various biological systems.
Medicine: Extensively used in pharmacological research to study its effects on the cardiovascular and respiratory systems. It is also used in the development of new drugs and therapeutic agents.
Industry: Employed in the formulation of pharmaceutical products, particularly in emergency medicine
Mécanisme D'action
Epinephrine bitartrate exerts its effects by binding to adrenergic receptors, specifically alpha and beta receptors, on the surface of target cells. This binding activates a cascade of intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). The activation of these pathways leads to various physiological responses, including increased heart rate, vasoconstriction, and bronchodilation .
Comparaison Avec Des Composés Similaires
Epinephrine Hydrochloride: Another salt form of epinephrine with similar pharmacological properties but different solubility characteristics.
Norepinephrine Bitartrate: A related compound with similar adrenergic activity but primarily acts on alpha receptors.
Dopamine Hydrochloride: A precursor to epinephrine with distinct effects on the cardiovascular system
Uniqueness of this compound: this compound is unique due to its balanced activity on both alpha and beta adrenergic receptors, making it highly effective in emergency medical situations. Its bitartrate salt form enhances its stability and solubility, making it suitable for various pharmaceutical formulations .
Propriétés
Numéro CAS |
51-42-3 |
|---|---|
Formule moléculaire |
C9H13NO3.C4H6O6 C13H19NO9 |
Poids moléculaire |
333.29 g/mol |
Nom IUPAC |
(3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2?/m01/s1 |
Clé InChI |
YLXIPWWIOISBDD-YAJHYOSUSA-N |
SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES isomérique |
CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H](C(C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Apparence |
Solid powder |
melting_point |
150.5 °C |
Key on ui other cas no. |
51-42-3 |
Pictogrammes |
Acute Toxic; Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
>50 [ug/mL] (The mean of the results at pH 7.4) |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(-)-Adrenaline acid tartrate, (-)-Adrenaline bitartrate, (-)-Adrenaline hydrogen tartrate, (-)-Adrenaline tartrate, (-)-Epinephrine (+)-bitartrate, (-)-Epinephrine bitartrate, (R)-(-)-Epinephrine bitartrate, Adrenaline acid tartrate, Adrenaline bitartrate, Adrenaline hydrogen tartrate, Asmatane Mist, Bronitin, Epinephrine bitartrate; Epinephrine d-bitartrate, Epinephrine hydrogen tartrate, Epinephrine tartrate, Epitrate, l-Adrenaline bitartrate, l-Adrenaline d-bitartrate, l-Adrenaline hydrogen tartrate, L-Adrenaline tartrate, l-Epinephrine bitartrate, l-Epinephrine d-bitartrate, l-Epinephrine tartrate, Medihaler-Epi, Primatene Mist Suspension, Suprarenin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does epinephrine bitartrate exert its effects at the cellular level?
A1: this compound primarily acts by binding to adrenergic receptors, specifically α and β-adrenergic receptors, on the surface of various cells [, , ]. This binding triggers a cascade of intracellular signaling events, leading to diverse physiological responses depending on the receptor subtype and target tissue.
Q2: Can you elaborate on the specific downstream effects mediated by this compound binding to α and β-adrenergic receptors?
A2: Binding to α-adrenergic receptors generally leads to vasoconstriction, while binding to β-adrenergic receptors produces effects such as vasodilation, increased heart rate, and bronchodilation [, , , ].
Q3: The research mentions that this compound can modulate protein glycosylation. Could you explain this further?
A3: Studies using rat parotid acinar cells demonstrate that this compound, via β-adrenergic receptor activation, influences N-linked protein glycosylation []. This effect is concentration-dependent and can be blocked by the β-adrenergic antagonist propranolol.
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C13H19NO3 · C4H6O6 and a molecular weight of 333.30 g/mol [, , ].
Q5: What spectroscopic techniques are commonly employed to characterize this compound?
A5: Researchers frequently utilize ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC) to analyze and quantify this compound [, , , ].
Q6: What factors influence the stability of this compound in pharmaceutical preparations?
A6: this compound's stability is affected by factors such as pH, temperature, exposure to light, and the presence of other excipients in the formulation [, , , ]. Alkaline pH, high temperatures, and light exposure accelerate its degradation.
Q7: How does the addition of sodium bicarbonate to lidocaine-epinephrine bitartrate mixtures impact stability?
A7: Studies indicate that adding sodium bicarbonate to lidocaine-epinephrine bitartrate solutions, especially when exposed to light, significantly accelerates epinephrine degradation []. This is attributed to the alkaline pH of the resulting mixture.
Q8: Are there strategies to enhance the stability of this compound in pharmaceutical formulations?
A8: Researchers are exploring various formulation strategies to improve the stability of this compound, including the use of antioxidants, buffering agents to maintain optimal pH, and protective packaging to minimize light exposure [, , ].
Q9: The research highlights the use of this compound in inducing metamorphosis in oyster larvae. Could you provide more details?
A9: this compound effectively induces metamorphosis in competent larvae of the flat oyster (Ostrea angasi) [, ]. This effect has proven valuable in hatchery production and research on larval development and settlement.
Q10: What is the primary route of administration for this compound, and how does this affect its pharmacokinetic profile?
A10: While the provided research focuses on topical and intraocular applications, it's important to note that this compound can be administered through various routes, including intravenous, intramuscular, subcutaneous, and inhalation [, , , , ]. The route of administration significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile.
Q11: What in vivo models have been used to study the effects of this compound?
A11: Researchers have employed various animal models, including rabbits, dogs, rats, and mice, to investigate the effects of this compound on parameters such as blood pressure, ocular pressure, and blood flow [, , , , , , , ].
Q12: The research discusses the use of this compound in glaucoma treatment. Could you elaborate on its mechanism in this context?
A12: Studies using rabbit models demonstrate that this compound can lower intraocular pressure (IOP), a key therapeutic goal in glaucoma management [, , , ]. While the exact mechanisms are still under investigation, evidence suggests that it might reduce aqueous humor production and enhance outflow facility.
Q13: What are the potential adverse effects associated with this compound use, and how are these managed?
A13: While the provided research focuses on scientific aspects, it's crucial to acknowledge that this compound, like any medication, can cause side effects []. Common adverse effects may include anxiety, tremors, sweating, and increased heart rate.
Q14: What analytical methods are employed to quantify this compound in biological samples?
A14: Researchers often utilize sophisticated analytical techniques like high-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis or mass spectrometry, for sensitive and specific quantification of this compound in biological matrices [, , ].
Q15: Why is the validation of analytical methods crucial in this compound research?
A15: Analytical method validation ensures the accuracy, precision, specificity, and reliability of the results obtained from experiments involving this compound quantification []. This is essential for drawing meaningful conclusions and making informed decisions based on the data.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


